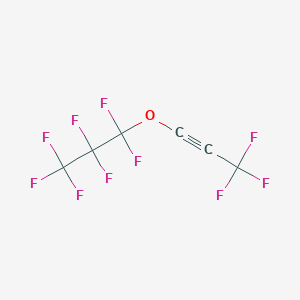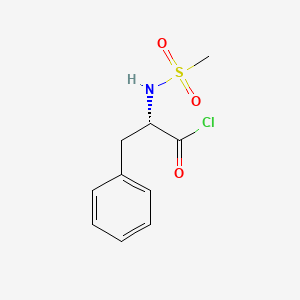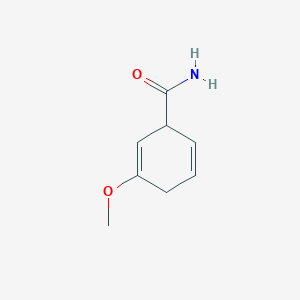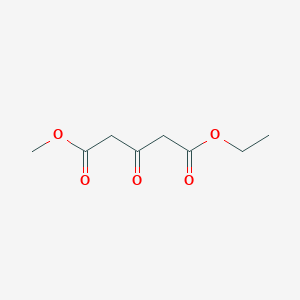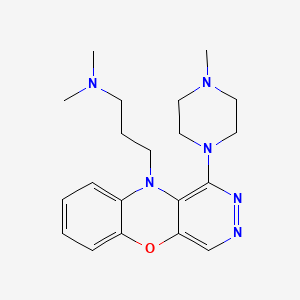
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro- typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as substituted benzoxazines and pyridazines under controlled conditions.
Introduction of Substituents: The dimethylamino propyl and methyl piperazinyl groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base and under an inert atmosphere to prevent unwanted side reactions.
Nitration: The nitration step involves the introduction of a nitro group into the molecule. This is usually achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino propyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the piperazinyl and dimethylamino propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst, or sodium borohydride, are typically used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. It is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-chloro-
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-methyl-
Uniqueness
The nitro group in 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro- imparts unique electronic properties to the molecule, making it more reactive in certain chemical reactions compared to its analogs
Propriétés
Numéro CAS |
64610-74-8 |
|---|---|
Formule moléculaire |
C20H28N6O |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[1-(4-methylpiperazin-1-yl)pyridazino[4,5-b][1,4]benzoxazin-10-yl]propan-1-amine |
InChI |
InChI=1S/C20H28N6O/c1-23(2)9-6-10-26-16-7-4-5-8-17(16)27-18-15-21-22-20(19(18)26)25-13-11-24(3)12-14-25/h4-5,7-8,15H,6,9-14H2,1-3H3 |
Clé InChI |
VHPHTUMBZKLNKG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C3C(=CN=N2)OC4=CC=CC=C4N3CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


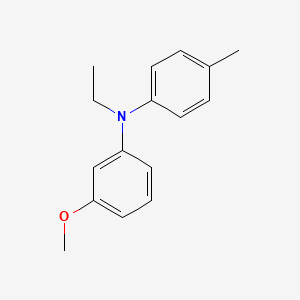
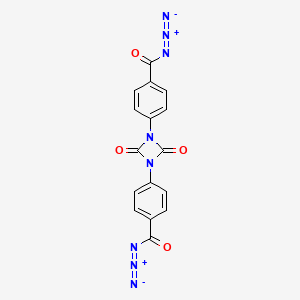
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
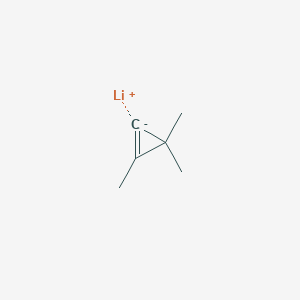


![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
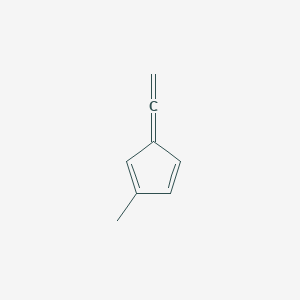
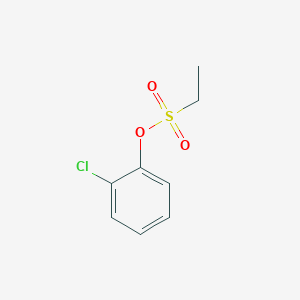
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)
